(3-Bromo-5-chloro-2-methoxyphenyl)methanamine

Lipophilicity ADME Drug Design

SAR campaigns demand precise halogen patterns; generic substitutions introduce non-reproducible outcomes. (3-Bromo-5-chloro-2-methoxyphenyl)methanamine (CAS 1342520-98-2) solves this with a defined 3-Br/5-Cl/2-OMe substitution providing a unique electronic gradient for sequential functionalization-Suzuki at Br, then SNAr at Cl-enabling divergent library synthesis from a single building block. • Single-step amide coupling with free NH₂, eliminating Boc-deprotection yield loss. • 98% purity enables direct parallel synthesis without re-purification. • GHS07 only-standard PPE suffices, reducing institutional safety review burden.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B15314488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-5-chloro-2-methoxyphenyl)methanamine
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)Cl)CN
InChIInChI=1S/C8H9BrClNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,4,11H2,1H3
InChIKeyOCPPNAXWALJRAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine – Halogenated Benzylamine Building Block


(3-Bromo-5-chloro-2-methoxyphenyl)methanamine (CAS 1342520-98-2) is a trisubstituted benzylamine derivative bearing bromine at the 3-position, chlorine at the 5-position, and a methoxy group at the 2-position of the aromatic ring . With a molecular weight of 250.52 g/mol, a calculated LogP of 2.31, one hydrogen bond donor, and two hydrogen bond acceptors, this compound serves as a versatile primary amine intermediate for reductive amination, amide coupling, and heterocycle synthesis [1]. Its Fsp³ value of 0.25 reflects the benzylic sp³ carbon, offering a defined conformational handle for fragment-based drug design .

1 Fragment-based design: Benzylic sp³ handle (Fsp³ 0.25) supports conformational exploration.
2 Medicinal chemistry workflow: Free primary amine enables direct reductive amination and amide coupling.
3 Halogen diversity vector: Defined 3-Br/5-Cl pattern provides a balanced lipophilicity window for SAR studies.

Why Generic Analogs Cannot Substitute


Substituting (3-bromo-5-chloro-2-methoxyphenyl)methanamine with a regioisomeric benzylamine or a mono- or di-halogenated analog introduces measurable deviations in lipophilicity, hydrogen-bonding capacity, and electronic character that propagate into altered reactivity, physicochemical ADME profiles, and biological target engagement . The precise 3-Br/5-Cl/2-OMe arrangement on the phenyl ring is not interchangeable; even a positional swap of bromine and chlorine yields a distinct electronic landscape that can shift LogP, modulate amine basicity, and change metabolic susceptibility, making generic substitution a source of non-reproducible synthetic and pharmacological outcomes [1].

Lipophilicity Regioisomeric or mixed-halogen analogs shift LogP, which may alter membrane permeability and non-specific binding in cellular assays.
Pharmacophore Carboxylic acid or alcohol analogs change H-bond donor/acceptor counts, potentially disrupting target-binding modes in structure-based design.
Synthetic Efficiency N-Boc or N-methyl analogs introduce extra deprotection steps or reduced nucleophilicity, impacting parallel synthesis yield and speed.

Quantitative Evidence vs. Analogs


Lipophilicity (LogP) vs. Analogs

The computed LogP of (3-bromo-5-chloro-2-methoxyphenyl)methanamine is 2.31 . For closely related benzylamine analogs, LogP shifts significantly with halogen identity and position: the 3,5-dibromo analog exhibits an estimated LogP of 2.8, while the 3-bromo-5-fluoro analog drops to approximately 1.9, based on class-level computational predictions for halogenated benzylamines [1]. This range underscores that the specific 3-Br/5-Cl combination delivers a lipophilicity window that is distinct from its dihalogen or mixed-halogen counterparts, impacting membrane permeability and non-specific binding in cellular assays.

Lipophilicity vs. Analogs
Class-level inference
Target LogP 2.31 vs. Dibromo analog ≈2.8
vs. Bromo-fluoro analog ≈1.9
ΔLogP ≈0.4–0.5
Context-dependent lipophilicity window
Class-level computational estimates; permeability impact factor ~2–3.
Lipophilicity ADME Drug Design

Hydrogen-Bond Profile vs. Acid/Alcohol Analogs

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine offers one H-bond donor and two H-bond acceptors . In contrast, the corresponding carboxylic acid analog, 2-(3-bromo-5-chloro-2-methoxyphenyl)acetic acid (CAS 1523626-47-2), presents one donor and three acceptors (additional carbonyl oxygen), while the alcohol analog (methanol derivative) provides one donor and two acceptors but lacks the basic amine nitrogen [1]. These differences in H-bond donor/acceptor count and geometry directly impact binding-mode compatibility in structure-based drug design, where a precise donor/acceptor pharmacophore is required.

H-Bond Profile vs. Acid/Alcohol
Class-level inference
Target: 1 HBD / 2 HBA
Carboxylic acid: 1 HBD / 3 HBA
Alcohol: 1 HBD / 2 HBA (alt. chemistry)
Pharmacophore shift may disrupt binding
Standard H-bond counting rules; geometry differs.
Hydrogen Bonding Molecular Recognition Fragment-Based Design

Primary Amine Reactivity vs. N-Methyl/N-Boc

As a free primary amine, (3-bromo-5-chloro-2-methoxyphenyl)methanamine is directly amenable to reductive amination, amide bond formation, and sulfonamide synthesis without deprotection steps. Its N-methyl analog (1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine, CAS not found) exhibits reduced nucleophilicity due to steric and electronic effects of the N-methyl group, while the N-Boc analog (tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate) requires a deprotection step that can be incompatible with acid-sensitive substrates . The free amine thus offers the widest synthetic versatility in a single step, a factor confirmed by its reported purity of 98%, enabling direct use in parallel synthesis campaigns .

Amine Reactivity vs. Protected
Class-level inference
1-step coupling
N-Boc analog: ≥2 steps
N-methyl analog: reduced nucleophilicity
Supports direct library synthesis
98% purity supports use without re-purification; yield losses avoided.
Synthetic Chemistry Amine Reactivity Building Block Utility

GHS Safety Classification vs. Analogs

(3-Bromo-5-chloro-2-methoxyphenyl)methanamine carries GHS07 classification (Harmful/Irritant) with specific hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) . This safety profile is comparatively milder than that of certain polyhalogenated benzylamines, which may carry additional GHS06 (toxic) or GHS08 (health hazard) classifications. For procurement, this translates to simpler shipping, storage, and handling requirements, reducing regulatory burden and personal protective equipment costs.

GHS vs. Polyhalogenated
Supporting evidence
GHS07 (Warning) H302, H315, H319, H335
Absence of GHS06/GHS08
Simplifies procurement compliance
Class-level hazard comparison for halogenated benzylamines.
Safety Handling Procurement Compliance

Key Application Scenarios


Fragment-Based Drug Design with Precise LogP

With a LogP of 2.31, (3-bromo-5-chloro-2-methoxyphenyl)methanamine occupies a lipophilicity range suitable for CNS-targeted fragment libraries where excessive lipophilicity (LogP > 3) increases promiscuity and metabolic liability . Its substitution pattern provides a unique halogen-bond donor (Br) and a metabolically stable chlorine, enabling structure–activity relationship (SAR) exploration that is not achievable with the 3,5-dibromo or 3-bromo-5-fluoro analogs [1].

One-Step Amide Library Synthesis

The free primary amine functionality permits direct amide bond formation in a single step, eliminating the need for Boc-deprotection that can reduce overall yields by 10–30% . The 98% purity specification enables direct use in parallel synthesis without re-purification, accelerating medicinal chemistry campaigns where turnaround time is a critical parameter .

Streamlined Safety in Lab Procurement

Classified only as GHS07 (Harmful/Irritant) without additional toxic or chronic health hazard classifications, the compound can be handled under standard laboratory PPE protocols, reducing the institutional safety review burden compared to analogs carrying GHS06 or GHS08 labels . This makes it suitable for core facility and CRO compound management workflows.

Halogen Reactivity Gradient for Covalent Inhibitors

The differential reactivity of the bromine (better leaving group) and chlorine (electron-withdrawing, metabolically stable) substituents creates an electronic gradient on the aromatic ring that can be exploited for sequential functionalization: initial Suzuki coupling at the bromide position, followed by SNAr or Ullmann-type coupling at the chloride position, enabling divergent library synthesis from a single building block [1].

Application
Selection Property
Validation Focus
Fragment-based CNS library design
Controlled lipophilicity (LogP 2.31)
Permeability and promiscuity screening
One-step amide library synthesis
Free primary amine reactivity
Yield efficiency and purity in parallel synthesis
Streamlined lab safety workflow
GHS07 hazard profile
Institutional safety review and PPE requirements
Divergent halogen reactivity exploration
Br/Cl electronic gradient
Sequential cross-coupling feasibility

Technical Documentation Hub

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